molecular formula C19H17N3O6 B14760987 Thalidomide-O-acetamido-C2-alkyne

Thalidomide-O-acetamido-C2-alkyne

Cat. No.: B14760987
M. Wt: 383.4 g/mol
InChI Key: GWPSRPYADCVTBG-UHFFFAOYSA-N
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Description

Thalidomide-O-acetamido-C2-alkyne is a synthetic derivative of thalidomide, a molecule historically notorious for its teratogenic effects but repurposed in recent decades for its immunomodulatory and anti-angiogenic properties. This compound features an O-acetamido-C2-alkyne functional group, which enhances its utility in chemical biology and drug development, particularly in click chemistry applications for targeted protein degradation or ligand conjugation. While structural analogs vary in linker length, functional groups, and solubility profiles, this compound is distinguished by its compact C2 alkyne chain and acetamido moiety .

Properties

Molecular Formula

C19H17N3O6

Molecular Weight

383.4 g/mol

IUPAC Name

N-but-3-ynyl-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

InChI

InChI=1S/C19H17N3O6/c1-2-3-9-20-15(24)10-28-13-6-4-5-11-16(13)19(27)22(18(11)26)12-7-8-14(23)21-17(12)25/h1,4-6,12H,3,7-10H2,(H,20,24)(H,21,23,25)

InChI Key

GWPSRPYADCVTBG-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

Preparation Methods

The synthesis of Thalidomide-O-acetamido-C2-alkyne involves several steps, starting with the modification of the thalidomide molecule. The key steps include:

    Acetylation: Introduction of an acetamido group to the thalidomide structure.

    Alkyne Addition: Incorporation of a C2-alkyne group to the modified thalidomide.

The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the acetylation and alkyne addition reactions. Industrial production methods may employ large-scale reactors and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

Thalidomide-O-acetamido-C2-alkyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamido and alkyne groups can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include organic solvents, acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Thalidomide-O-acetamido-C2-alkyne has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thalidomide-O-acetamido-C2-alkyne involves its interaction with specific molecular targets. The compound binds to cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex. This binding induces the recruitment of target proteins to the ligase complex, leading to their ubiquitination and subsequent degradation. This mechanism is crucial for its role in targeted protein degradation and therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Thalidomide Derivatives

Structural and Functional Differences

Below is a comparative analysis of key analogs:

Compound Molecular Formula Molecular Weight Functional Group CAS No. Primary Applications
Thalidomide-O-acetamido-C2-alkyne Not explicitly listed N/A O-acetamido-C2-alkyne N/A Click chemistry, PROTACs, drug conjugates
Thalidomide-O-acetamido-C4-alkyne Not explicitly listed N/A O-acetamido-C4-alkyne N/A Extended linker for bioconjugation
Thalidomide-linker 13 (PEG1-amine) C₁₉H₂₃ClN₄O₇ 454.86 Amine, PEG1 linker 2204226-02-6 Nanotechnology, drug-release systems
Thalidomide-O-amido-C2-NH₂·HCl C₁₇H₁₉ClN₄O₆ 410.81 Amide, C2-amine hydrochloride 2341841-02-7 Cell culture, peptide synthesis
Key Observations:

Thalidomide-linker 13 incorporates a polyethylene glycol (PEG1) spacer, enhancing hydrophilicity and biocompatibility for drug-delivery systems .

Functional Group Reactivity :

  • The alkyne group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry for bioconjugation. In contrast, the amine-terminated C2-NH₂·HCl derivative is better suited for covalent coupling with carboxylate or carbonyl groups .

Physicochemical Properties: The hydrochloride salt forms (e.g., Thalidomide-O-amido-C2-NH₂·HCl) exhibit higher stability under acidic conditions compared to non-ionic analogs, making them preferable for in vitro cell culture studies .

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